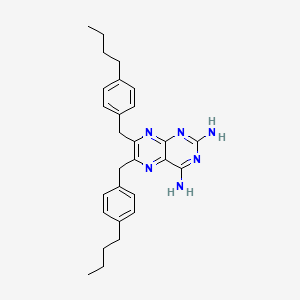

2,4-Pteridinediamine, 6,7-bis((4-butylphenyl)methyl)-

Description

2,4-Pteridinediamine, 6,7-bis((4-butylphenyl)methyl)- is a pteridine derivative characterized by a diamine backbone at positions 2 and 4, with bulky 4-butylphenylmethyl substituents at positions 6 and 6. This compound’s structural complexity arises from the presence of extended alkyl chains on the aromatic substituents, which likely influence its physicochemical properties, such as lipophilicity, solubility, and intermolecular interactions.

Properties

CAS No. |

49870-02-2 |

|---|---|

Molecular Formula |

C28H34N6 |

Molecular Weight |

454.6 g/mol |

IUPAC Name |

6,7-bis[(4-butylphenyl)methyl]pteridine-2,4-diamine |

InChI |

InChI=1S/C28H34N6/c1-3-5-7-19-9-13-21(14-10-19)17-23-24(18-22-15-11-20(12-16-22)8-6-4-2)32-27-25(31-23)26(29)33-28(30)34-27/h9-16H,3-8,17-18H2,1-2H3,(H4,29,30,32,33,34) |

InChI Key |

CMNJKPIJLXCJHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CC2=C(N=C3C(=N2)C(=NC(=N3)N)N)CC4=CC=C(C=C4)CCCC |

Origin of Product |

United States |

Preparation Methods

Halomethylation of 2,4-Diamino-6-hydroxymethylpteridine

A critical step involves converting 2,4-diamino-6-hydroxymethylpteridine to the corresponding halomethyl derivative (chloromethyl or bromomethyl) using reagents such as thionyl chloride or hydrobromic acid. This reaction is typically performed at room temperature without solvents or catalysts to yield high-purity halomethyl pteridine salts, which are more soluble and reactive for subsequent alkylation steps.

- React 2,4-diamino-6-hydroxymethylpteridine with thionyl chloride at ambient temperature.

- No solvent or catalyst is used.

- Resulting product: 2,4-diamino-6-chloromethylpteridine hydrochloride (or bromomethyl analog).

Nucleophilic Substitution to Introduce Bis(4-butylphenyl)methyl Groups

The halomethyl pteridine intermediate undergoes nucleophilic displacement reactions with 4-butylbenzyl nucleophiles to install the bis(4-butylphenyl)methyl substituents at the 6 and 7 positions. This step requires careful control of reaction conditions to avoid side reactions and maximize yield.

- Use polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO).

- Reaction temperature ranges from ambient to 80°C.

- Potassium iodide may be added as a catalyst or to facilitate halide exchange and improve reaction rates.

- Reaction monitored by proton nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm substitution and purity.

Purification and Characterization

The crude product is purified by recrystallization from methanol or neutralization followed by recrystallization to obtain the free base form. The purified compound is characterized by:

- Proton NMR spectroscopy to confirm substitution pattern.

- IR spectroscopy to verify functional groups.

- Elemental analysis to confirm composition.

- Melting point determination for purity assessment.

Research Findings and Optimization

- The use of halomethyl pteridine hydrochlorides rather than free bases improves solubility and reactivity, leading to higher yields and purer products.

- Avoidance of solvents and catalysts in halomethylation reduces side products such as 7-hydroxymethyl or methyl derivatives, which are common impurities in pteridine chemistry.

- Potassium iodide addition in nucleophilic substitution enhances reaction efficiency by facilitating halide exchange and stabilizing intermediates.

- Reaction temperature and solvent choice critically influence the selectivity and yield of bis-substituted products.

- The overall synthetic route benefits from simple purification steps, high yields, and minimal racemization or degradation of intermediates.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Halomethylation | 2,4-Diamino-6-hydroxymethylpteridine | Thionyl chloride, room temperature, no solvent | 2,4-Diamino-6-chloromethylpteridine hydrochloride | High purity, solvent-free reaction |

| 2 | Nucleophilic substitution | 2,4-Diamino-6-(halomethyl)pteridine salt | 4-butylbenzyl nucleophile, DMF/DMSO, KI catalyst, 10-80°C | 2,4-Pteridinediamine, 6,7-bis((4-butylphenyl)methyl)- | Controlled conditions for bis-substitution |

| 3 | Purification and characterization | Crude substituted pteridine | Recrystallization from methanol or neutralization | Pure target compound | Confirmed by NMR, IR, elemental analysis |

Chemical Reactions Analysis

PT328 undergoes several types of chemical reactions, primarily involving the formation of polyurethane linkages. The key reactions include:

Addition Reaction: The primary reaction is the addition of the isocyanate group to the hydroxyl group of the polyurethane component, forming a urethane linkage.

Cross-Linking: The isocyanate groups can react with multiple hydroxyl groups, leading to cross-linking and the formation of a three-dimensional network.

Catalysis: The reaction can be catalyzed by various compounds, including anionic, cationic, and coordinative compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pteridinediamine compounds exhibit significant anticancer properties. For instance, 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide has been identified as a potent inhibitor of nitroaldolase, an enzyme relevant in tumor cell proliferation. This compound inhibits DNA synthesis by affecting thymidylate synthase and dihydrofolate reductase activity, crucial for nucleotide production . Such mechanisms suggest that similar derivatives could be explored for developing new anticancer therapies.

Pharmaceutical Intermediate

The compound serves as an intermediate in the synthesis of novel methotrexate derivatives. Methotrexate is widely used as an antirheumatic agent and in cancer treatment. The ability to modify the pteridine structure allows for the development of new drugs with potentially enhanced efficacy and reduced side effects .

Organic Synthesis

Synthesis of Novel Ligands

The compound can be utilized in the synthesis of various ligands that exhibit specific binding properties in biochemical applications. For example, the preparation of substituted bipyridine derivatives has been achieved through improved synthetic routes involving pteridine derivatives. These ligands are essential in coordination chemistry and catalysis .

Research Chemical Applications

As a research chemical, 2,4-pteridinediamine derivatives are valuable for exploring new synthetic pathways and reactions. Their ability to participate in electrophilic attacks makes them suitable for creating complex organic molecules with diverse functionalities .

Case Studies

Mechanism of Action

The mechanism of action of PT328 involves the formation of strong urethane linkages through the reaction of isocyanate groups with hydroxyl groups. This reaction results in the formation of a three-dimensional network that provides strong adhesion and resistance to environmental factors. The molecular targets include the hydroxyl groups present in the substrate materials, and the pathways involve the addition and cross-linking reactions .

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs of 2,4-Pteridinediamine, 6,7-bis((4-butylphenyl)methyl)- include:

| Compound Name | CAS No. | Substituents (Positions 6 and 7) | Molecular Formula | Key Features |

|---|---|---|---|---|

| 2,4-Pteridinediamine,6,7-diphenyl | 18181-93-6 | Phenyl groups | C₁₆H₁₄N₆ | Simpler aromatic substituents |

| 2,4-Pteridinediamine,6,7-bis(4-aminophenyl) | 151648-52-1 | 4-Aminophenyl groups | C₁₈H₁₈N₈ | Electron-rich, polar substituents |

| 2,4,7-Pteridinetriamine,6-(4-methylphenyl) | 2853-71-6 | 4-Methylphenyl (position 6) | C₁₃H₁₃N₇ | Triamine backbone, smaller substituent |

| 2,4-Pteridinediamine,6-(4-methoxyphenyl) | N/A | 4-Methoxyphenyl (position 6) | C₁₃H₁₂N₆O | Electron-donating methoxy group |

| Target Compound | Not provided | 4-Butylphenylmethyl groups | Likely C₃₀H₃₈N₆ | Bulky, lipophilic substituents |

Substituent Effects on Physicochemical Properties

- Lipophilicity: The 4-butylphenylmethyl groups in the target compound introduce significant hydrophobicity compared to analogs with phenyl (18181-93-6) or 4-aminophenyl (151648-52-1) substituents. This could enhance membrane permeability but reduce aqueous solubility .

- Electronic Effects: Unlike 4-aminophenyl (151648-52-1) or 4-methoxyphenyl groups, the butyl chains are electron-neutral, minimizing electronic perturbation of the pteridine core. This contrasts with the electron-donating methoxy group in 2,4-Pteridinediamine,6-(4-methoxyphenyl), which could alter redox properties or binding affinities .

Research Findings and Gaps

- Force Field Predictions : demonstrates that force field optimization (e.g., GAFF-LCFF) improves phase transition predictions for alkylphenyl-containing compounds. Applying such models to the target compound could predict its mesophase behavior .

- The target’s substituents may modulate target selectivity .

- Synthetic Yield Optimization: The concentration-dependent yields noted in imply that scaling up the target compound’s synthesis will require rigorous process optimization .

Biological Activity

2,4-Pteridinediamine, 6,7-bis((4-butylphenyl)methyl)- is a synthetic compound belonging to the pteridine family. Pteridines are known for their biological significance and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H24N4

- Molecular Weight : 336.43 g/mol

- CAS Number : Not explicitly provided in the sources.

Biological Activity Overview

Pteridine derivatives have been extensively studied for their roles in various biological processes, including enzyme inhibition and antitumor activity. The specific compound exhibits notable biological activities that can be categorized as follows:

1. Antitumor Activity

Research indicates that pteridine derivatives can act as antitumor agents. For instance, compounds similar to 2,4-pteridinediamine have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition is a common mechanism for several chemotherapeutic agents.

- Case Study : A study demonstrated that a pteridine derivative effectively inhibited tumor growth in xenograft models by targeting DHFR pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

2. Enzyme Inhibition

Pteridine compounds are known to interact with various enzymes involved in metabolic pathways. The ability to inhibit specific enzymes makes them potential candidates for drug development.

- Mechanism of Action : The compound may act as a competitive inhibitor of enzymes like DHFR or other folate-dependent enzymes, altering the metabolic flux within cancer cells and potentially leading to therapeutic effects .

3. Neuroprotective Effects

Some studies suggest that pteridine derivatives could exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.

- Research Findings : In vitro studies have shown that certain pteridine compounds can protect neuronal cells from oxidative damage, possibly by enhancing antioxidant defenses or inhibiting pro-apoptotic signaling pathways .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.